molecular formula C21H24ClNO3 B5089455 ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate

ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate

Numéro de catalogue B5089455
Poids moléculaire: 373.9 g/mol
Clé InChI: JPSXRMCIHYDRCI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate, also known as SR-141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1994 by Sanofi-Aventis, a French pharmaceutical company. SR-141716A has been extensively studied for its potential therapeutic applications in various medical conditions.

Mécanisme D'action

Ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1 receptor). The CB1 receptor is widely distributed in the central nervous system and is involved in various physiological processes such as appetite regulation, pain perception, and mood regulation. ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate blocks the binding of endocannabinoids to the CB1 receptor, thereby inhibiting their effects.
Biochemical and Physiological Effects:
ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce drug-seeking behavior in animal models of addiction. ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been shown to have analgesic effects in animal models of pain.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate has several advantages and limitations for lab experiments. One advantage is that it is a highly selective and potent antagonist of the CB1 receptor. This makes it a valuable tool for studying the physiological and pharmacological effects of the endocannabinoid system. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in experiments. Another limitation is that it has a relatively short half-life, which can make it difficult to maintain a consistent level of blockade of the CB1 receptor.

Orientations Futures

There are several future directions for research on ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate. One direction is to further explore its potential therapeutic applications in various medical conditions. Another direction is to develop more potent and selective CB1 receptor antagonists that have better solubility and longer half-lives. Additionally, research could focus on the development of CB1 receptor agonists that have therapeutic potential in medical conditions such as pain and inflammation.

Méthodes De Synthèse

Ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate is synthesized through a multistep process. The first step involves the reaction of 4-chlorophenol with benzyl bromide in the presence of sodium hydride to form 4-chlorophenyl benzyl ether. The second step involves the reaction of 4-chlorophenyl benzyl ether with piperidine-3-carboxylic acid in the presence of thionyl chloride to form ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate.

Applications De Recherche Scientifique

Ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have potential therapeutic effects in obesity, addiction, anxiety, depression, and pain management.

Propriétés

IUPAC Name

ethyl 1-[[3-(4-chlorophenoxy)phenyl]methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO3/c1-2-25-21(24)17-6-4-12-23(15-17)14-16-5-3-7-20(13-16)26-19-10-8-18(22)9-11-19/h3,5,7-11,13,17H,2,4,6,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSXRMCIHYDRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.